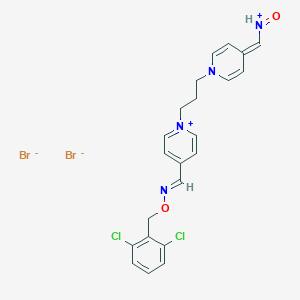

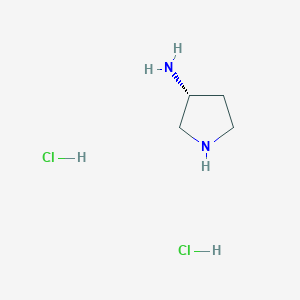

Xtt tetrazolium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

GNF-Pf-117 es un compuesto químico conocido por sus propiedades de inhibición selectiva. Se utiliza principalmente en la investigación científica por su capacidad para inhibir enzimas específicas, convirtiéndolo en una herramienta valiosa en el estudio de diversos procesos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de GNF-Pf-117 implica múltiples pasos, incluida la preparación de compuestos intermedios y sus reacciones posteriores en condiciones controladas. La ruta sintética exacta puede variar, pero generalmente implica el uso de solventes orgánicos y catalizadores para facilitar las reacciones .

Métodos de producción industrial: La producción industrial de GNF-Pf-117 sigue rutas sintéticas similares, pero a mayor escala. Esto implica el uso de equipos de grado industrial y estrictas medidas de control de calidad para garantizar la pureza y consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: GNF-Pf-117 se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran GNF-Pf-117 incluyen agentes oxidantes, agentes reductores y nucleófilos. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para garantizar rendimientos óptimos .

Productos principales: Los productos principales formados a partir de las reacciones de GNF-Pf-117 dependen de los reactivos y condiciones específicos utilizados. Estos productos a menudo son intermediarios o derivados que conservan la estructura central de GNF-Pf-117 mientras exhiben propiedades mejoradas o modificadas .

Aplicaciones Científicas De Investigación

GNF-Pf-117 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de GNF-Pf-117 implica su inhibición selectiva de enzimas específicas. Se une al sitio activo de la enzima, impidiendo su función normal y, por lo tanto, modulando la vía biológica en la que participa la enzima . Esta inhibición selectiva es crucial para estudiar el papel de estas enzimas en varios procesos biológicos .

Compuestos similares:

GNF-Pf-1127: Otro inhibidor selectivo con propiedades similares pero diferentes objetivos moleculares.

GNF-Pf-5009: Conocido por su eficacia en la inhibición de un conjunto diferente de enzimas.

Unicidad: GNF-Pf-117 es único debido a su alta selectividad y potencia en la inhibición de enzimas específicas. Esto lo convierte en una herramienta valiosa en la investigación, permitiendo a los científicos estudiar las funciones enzimáticas con alta precisión .

Comparación Con Compuestos Similares

GNF-Pf-1127: Another selective inhibitor with similar properties but different molecular targets.

GNF-Pf-5009: Known for its efficacy in inhibiting a different set of enzymes.

Uniqueness: GNF-Pf-117 is unique due to its high selectivity and potency in inhibiting specific enzymes. This makes it a valuable tool in research, allowing scientists to study enzyme functions with high precision .

Propiedades

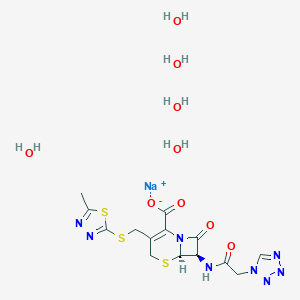

Número CAS |

117038-70-7 |

|---|---|

Fórmula molecular |

C22H17N7O13S2 |

Peso molecular |

651.5 g/mol |

Nombre IUPAC |

4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfophenyl)-5-(phenylcarbamoyl)tetrazol-2-ium-2-yl]-2-nitrobenzenesulfonate |

InChI |

InChI=1S/C22H17N7O13S2/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40) |

Clave InChI |

CFBVWCHTNQHZLT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |

SMILES canónico |

COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)O)[N+](=O)[O-] |

| 117038-70-7 | |

Sinónimos |

2,3-bis (2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-((phenylamino)carbonyl)-2H-tetrazolium hydroxide XTT tetrazolium |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)